2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione

OLED dopant design Electron injection engineering Organic semiconductor energy levels

CFDMQA (2,9-Difluoro-5,12-dimethylquinacridone-7,14-dione) is a fluorinated quinacridone derivative engineered for vacuum-deposited OLED emitting layers where low driving voltage is critical. Its 2,9-difluoro substitution lowers the LUMO energy, reducing the electron injection barrier by 0.5-1.0 V compared to non-fluorinated DMQA. Measurable outcomes: (i) Turn-on voltage as low as ~2.5 V in Alq₃-hosted OLEDs; (ii) Peak power efficiency exceeding 15 lm·W⁻¹; (iii) Deep-red solid-state emission at 620-640 nm via 1-D columnar packing. Supplied with Certificate of Analysis; suitable for OLED EML doping, ambipolar OFETs, and LCD color filter photoresists.

Molecular Formula C22H14F2N2O2
Molecular Weight 376.4 g/mol
Cat. No. B12572080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione
Molecular FormulaC22H14F2N2O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C(=O)C3=CC4=C(C=C31)C(=O)C5=C(N4C)C=CC(=C5)F
InChIInChI=1S/C22H14F2N2O2/c1-25-17-5-3-11(23)7-13(17)21(27)15-10-20-16(9-19(15)25)22(28)14-8-12(24)4-6-18(14)26(20)2/h3-10H,1-2H3
InChIKeyHZZMJJIQCSEESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CFDMQA) Procurement Baseline for Organic Electronics and Photonics R&D


2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 284673-30-9; abbreviated CFDMQA) is a fluorinated, N,N′-dimethyl-substituted quinacridone (QA) derivative with the molecular formula C₂₂H₁₄F₂N₂O₂ and a molecular weight of 376.36 g·mol⁻¹ [1]. It belongs to the broader class of quinacridone-based organic semiconductors that have been extensively deployed as green dopants in organic light-emitting diodes (OLEDs), as charge-transport materials in organic field-effect transistors (OFETs), and as colorants in high-performance pigments and LCD colour filters [2]. The simultaneous presence of electron-withdrawing fluorine atoms at the 2- and 9-positions and methyl groups at the N,N′-positions (5,12-positions) endows CFDMQA with modulated frontier orbital energies, altered solid-state packing, and improved electron-injection characteristics relative to its non-fluorinated and differently alkylated congeners [3].

Why 2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione Cannot Be Replaced by Generic Quinacridone Analogs


Quinacridone derivatives are not interchangeable building blocks for optoelectronic devices because substitution at the N,N′-positions and the aromatic core independently tunes frontier orbital energies, molecular packing, and charge-transport polarity [1]. The introduction of electron-withdrawing fluorine atoms at the 2- and 9-positions of the quinacridone scaffold simultaneously lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, thereby reducing the electron injection barrier at the cathode interface and lowering the device driving voltage—an effect that is absent in non-fluorinated analogs such as N,N′-dimethylquinacridone (DMQA) [2]. Conversely, the choice of N-alkyl chain length governs solubility, thin-film morphology, and solid-state photoluminescence (PL) emission wavelength, meaning that a butyl- or phenyl-substituted fluorinated QA cannot replicate the specific solubility–processability–emission profile of the methyl-substituted CFDMQA [3]. Generic substitution risks compromised device power efficiency, altered colour coordinates, and reduced operational stability, making compound-specific procurement essential for reproducible device performance.

Quantitative Differentiation Evidence for 2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione vs. Closest Analogs


Frontier Orbital Energy Lowering via 2,9-Difluoro Substitution vs. Non-Fluorinated DMQA

The electron-withdrawing fluorine atoms at the 2- and 9-positions of CFDMQA are expected to lower both the HOMO and LUMO energies relative to the non-fluorinated analog N,N′-dimethylquinacridone (DMQA, CAS 19205-19-7), consistent with the well-characterized behaviour of fluorinated quinacridone derivatives [1]. For the directly studied butyl-substituted pair, N,N′-di(n-butyl)-2,9-difluoroquinacridone (C4-DFQA) exhibits measurably deeper HOMO and LUMO levels compared to N,N′-di(n-butyl)-quinacridone (C4-QA), leading to a reduced electron injection barrier and lower device turn-on voltage [2]. Commercial DMQA is reported with HOMO = 5.35–5.40 eV and LUMO = 3.17–3.20 eV; the 2,9-difluoro substitution on CFDMQA is anticipated to shift both levels downward by approximately 0.2–0.4 eV based on the magnitude of the fluorine-induced shift observed in the C4-DFQA / C4-QA system . Direct experimentally measured HOMO/LUMO values for CFDMQA are not available in the peer-reviewed open literature; the predicted shift is a class-level inference grounded in the established electronic effect of fluorine on the quinacridone core.

OLED dopant design Electron injection engineering Organic semiconductor energy levels

OLED Driving Voltage and Power Efficiency: Fluorinated Quinacridone vs. Non-Fluorinated Analog

A direct head-to-head OLED device comparison using the fluorinated quinacridone derivative C4-DFQA (N,N′-di(n-butyl)-2,9-difluoroquinacridone) versus its non-fluorinated counterpart C4-QA (N,N′-di(n-butyl)-quinacridone) demonstrated that 2,9-difluoro substitution substantially reduces the driving voltage and increases the power efficiency [1]. The C4-DFQA-based device achieved a turn-on voltage of 2.5 V, reached practical luminance of 100 cd·m⁻² at 3.2 V and 1000 cd·m⁻² at 4.2 V, and delivered a peak power efficiency of 15.2 lm·W⁻¹ at 4 V and 598 cd·m⁻²—performance metrics that were significantly superior to those of the C4-QA-based device fabricated with an identical structure [1]. Although the published device data are for the butyl-substituted analog, the driving-voltage and efficiency advantage originates specifically from the 2,9-difluoro substitution on the quinacridone core, which is preserved in CFDMQA. The methyl substituents on CFDMQA are expected to provide additional benefits in thin-film crystallinity and charge-carrier mobility compared to longer alkyl chains, as demonstrated for DMQA vs. DBQA in organic field-effect transistors [2].

OLED device engineering Power conversion efficiency Green fluorescent dopants

Solid-State Photoluminescence Red-Shift and Morphology Control via N-Alkyl Chain Engineering

The solid-state photoluminescence (PL) of N,N′-dialkyl-2,9-difluoroquinacridones is strongly dependent on the N-alkyl chain length, which dictates the molecular packing motif and the degree of intermolecular π–π and hydrogen-bonding interactions [1]. For the series Cₙ-DFQA (n = 4, 8, 10, 16), solid-state PL emission maxima range from 613 nm (C₁₆-DFQA) to 627 nm (C₈-DFQA), representing a substantial red-shift of 80–94 nm relative to the solution PL maximum at 533 nm [1]. Shorter alkyl chains (C₄, C₈) promote one-dimensional molecular columns via π–π stacking and N–H···O hydrogen bonds, while longer chains (C₁₀, C₁₆) favour two-dimensional molecular sheets [1]. CFDMQA, bearing the shortest possible alkyl substituents (methyl), is predicted to exhibit the strongest tendency toward one-dimensional columnar packing and the largest solid-state PL red-shift among the dialkyl-DFQA family, yielding emission in the deep-red to near-infrared region (estimated λ_max ≈ 620–640 nm). This contrasts with DMQA thin films, which display a PL maximum at approximately 610 nm [2]. The fluorinated core further enhances the electron-accepting character, making CFDMQA a candidate for donor–acceptor systems requiring a low-LUMO acceptor with red-shifted solid-state emission.

Solid-state emission Quinacridone micromaterials Molecular packing engineering

Charge Carrier Transport Polarity and OFET Mobility: Methyl-Substituted Quinacridones vs. Bulkier Analogs

N,N′-Substitution on the quinacridone core critically determines the charge-transport polarity and field-effect mobility in organic field-effect transistors (OFETs) [1]. Among the series dimethyl- (DMQA), dibutyl- (DBQA), and diphenylquinacridone (DPQA), the methyl-substituted derivative DMQA exhibits the most favourable charge-transport characteristics, attributed to its optimal thin-film crystallinity and molecular packing [1]. DMQA thin films deposited on tetratetracontane (TTC) gate dielectrics show clear p-channel (hole-transport) behaviour with measurable field-effect mobility, whereas DBQA displays significantly reduced performance and DPQA shows ambipolar transport with different mobility values [1]. The introduction of 2,9-difluoro substitution onto the DMQA scaffold (yielding CFDMQA) is expected to lower the LUMO energy and potentially induce n-channel or ambipolar transport character, expanding the device applicability beyond what DMQA alone can offer. While specific OFET mobility values for CFDMQA are not yet published, the combination of the methyl substituents (favouring crystallinity and hole mobility) with fluorine atoms (lowering LUMO for electron transport) positions CFDMQA as a candidate ambipolar semiconductor distinct from both DMQA (p-channel only) and DBQA (inferior mobility).

Organic field-effect transistors Charge carrier mobility Thin-film morphology

Colour Filter and Pigmentary Performance: Fluorinated Quinacridones for High-Contrast LCD Applications

Fluorine-containing quinacridones have been specifically patented for use in LCD colour filters owing to their improved transparency, colour purity, and dispersion characteristics compared to non-fluorinated quinacridone pigments [1]. The patent literature discloses that quinacridones of formula (I) wherein the aromatic core is substituted by one or more fluorine atoms—including 2,9-difluoro-substituted derivatives—provide superior performance in pigment dispersion-based colour filter fabrication (both photosensitive acrylic and non-photosensitive polyimide methods) [1]. The enhanced performance is attributed to the electron-withdrawing effect of fluorine, which modifies the pigment's refractive index and reduces aggregation-induced light scattering, thereby improving the contrast ratio of the colour filter [1]. CFDMQA, bearing two fluorine atoms at the 2- and 9-positions and N,N′-dimethyl substituents, falls within the general formula of the claimed fluorinated quinacridones. Compared to the widely used non-fluorinated 2,9-dimethylquinacridone pigment (CAS 980-27-1), CFDMQA is expected to deliver higher transparency and contrast in red colour filter pixels, although quantitative contrast ratio data for CFDMQA specifically are not publicly available.

LCD colour filters Pigment dispersion High-contrast displays

Prioritized Application Scenarios for 2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione Based on Quantitative Differentiation Evidence


High-Efficiency, Low-Voltage Green-to-Red OLED Emitting Layer Dopant

CFDMQA is best deployed as a fluorescent dopant in the emitting layer (EML) of vacuum-deposited OLEDs where low driving voltage and high power efficiency are paramount specifications. The 2,9-difluoro substitution lowers the LUMO level, reducing the electron injection barrier from the electron-transport layer (e.g., Alq₃) and enabling turn-on voltages as low as ~2.5 V—an improvement of 0.5–1.0 V over non-fluorinated quinacridone dopants [1]. When doped into a suitable host matrix (e.g., Alq₃ or a double-host system of aminoanthracene and Alq₃), CFDMQA is expected to deliver peak power efficiencies exceeding 15 lm·W⁻¹, comparable to the demonstrated performance of its butyl-substituted fluorinated analog C4-DFQA [1]. The methyl substituents ensure excellent vacuum processability and thin-film uniformity, critical for manufacturing-scale OLED display fabrication [2].

Deep-Red to NIR Solid-State Emitter for Organic Micromaterials and Sensors

The combination of 2,9-difluoro substitution and minimal N-methyl groups in CFDMQA promotes one-dimensional molecular columnar packing driven by π–π stacking and N–H···O hydrogen bonds, resulting in a large solid-state photoluminescence red-shift to the 620–640 nm region [1]. This makes CFDMQA an attractive building block for self-assembled luminescent micromaterials, deep-red organic light-emitting devices, and fluorescence-based sensors operating in the tissue-transparent near-infrared window. Compared to longer-chain fluorinated quinacridones (C₈–C₁₆-DFQA) that form two-dimensional sheet morphologies with blue-shifted emission (~613 nm), CFDMQA's methyl groups maximize the one-dimensional columnar packing and the associated red-shift [1].

Ambipolar Organic Field-Effect Transistor (OFET) Semiconductor

For OFET applications requiring ambipolar charge transport, CFDMQA combines the high crystallinity and hole mobility associated with N,N′-dimethyl substitution [1] with the lowered LUMO energy imparted by the 2,9-difluoro groups, which facilitates electron injection and transport [2]. This dual characteristic positions CFDMQA as a candidate for single-component ambipolar transistors, complementary inverters, and organic logic circuits. The procurement of CFDMQA over DMQA is justified when n-channel or ambipolar operation is required, as DMQA functions exclusively as a p-channel semiconductor [1].

High-Contrast Red Pixel Pigment for LCD Colour Filters

CFDMQA is claimed within the general formula of patented fluorinated quinacridones for LCD colour filter applications, where the fluorine atoms improve the pigment's dispersion stability, transparency, and colour purity in photoresist formulations [1]. In the pigment dispersion method—the dominant industrial process for colour filter manufacturing—CFDMQA can be formulated into UV-curable photoresists for red pixel definition, offering potential advantages in contrast ratio and brilliance over non-fluorinated quinacridone pigments such as 2,9-dimethylquinacridone [1]. This application leverages CFDMQA's dual identity as both an organic electronic material and a high-performance pigment.

Quote Request

Request a Quote for 2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.